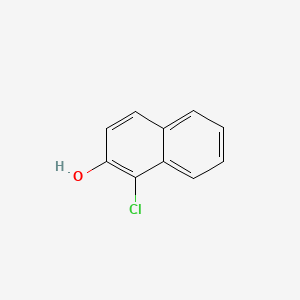

1-Chloro-2-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37026. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSOEGBYNWXXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212691 | |

| Record name | 1-Chloro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-99-8 | |

| Record name | 1-Chloro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CL4OW5YKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Chloro-2-naphthol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 1-Chloro-2-naphthol (CAS No. 633-99-8), a chlorinated derivative of 2-naphthol. We delve into its fundamental physicochemical properties, spectroscopic profile, synthesis, and purification methodologies. The guide highlights its chemical reactivity and principal applications, with a particular focus on its utility as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and immunohistochemical staining. Furthermore, comprehensive safety protocols, handling procedures, and storage conditions are detailed to ensure safe and effective laboratory use. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals who utilize or investigate this versatile chemical intermediate.

Section 1: Chemical Identity and Physicochemical Properties

Nomenclature and Structure

This compound is a substituted aromatic compound belonging to the naphthol family. The structure consists of a naphthalene ring system hydroxylated at the C2 position and chlorinated at the adjacent C1 position.

-

IUPAC Name : 1-chloronaphthalen-2-ol[1]

-

Synonyms : 1-Chloro-2-hydroxynaphthalene, 1-chloro-beta-naphthol[3][5]

The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group on the naphthalene core dictates its chemical reactivity and physical properties.

Tabulated Physicochemical Data

The essential physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 178.61 g/mol | [1][3][4] |

| Appearance | White to light yellow/orange crystalline solid | [2] |

| Melting Point | 70 °C | [2][3][5] |

| Boiling Point | 307 °C (at 760 mmHg) | [2][3][5] |

| Density | 1.333 g/cm³ | [2][3][5] |

| Flash Point | 139 °C | [2][3][5] |

| pKa | 7.28 ± 0.50 (Predicted) | [2][4] |

| Vapor Pressure | 0.000424 mmHg at 25°C | [2] |

Solubility Profile

This compound is poorly soluble in water but demonstrates good solubility in various organic solvents, including methanol, ethanol, and pet ether.[2][4][6] This solubility characteristic is critical for its use in organic synthesis and for preparing stock solutions for biochemical assays.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Aromatic C-H stretching appears around 3000-3100 cm⁻¹, and C=C stretching vibrations of the naphthalene ring are observed in the 1500-1600 cm⁻¹ region. The C-Cl stretching frequency typically appears in the 700-800 cm⁻¹ range.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum will show distinct signals for the aromatic protons on the naphthalene ring, and a signal for the hydroxyl proton which can vary in chemical shift depending on the solvent and concentration. The ¹³C NMR spectrum will display ten unique signals for the carbon atoms of the naphthalene skeleton, with the carbons attached to the chlorine and hydroxyl groups showing characteristic shifts.[1][7]

-

Mass Spectrometry (MS) : The mass spectrum shows a molecular ion peak (M⁺) at m/z 178 and a characteristic (M+2)⁺ peak at m/z 180 with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.[1]

Section 2: Synthesis and Purification

Synthetic Strategy

The most direct and common laboratory synthesis of this compound involves the electrophilic aromatic substitution of 2-naphthol. The hydroxyl group is a potent activating group, directing electrophiles primarily to the ortho (C1) and para (C3, not possible) positions.

Causality of Experimental Choice : A controlled chlorinating agent is required to achieve mono-chlorination and prevent the formation of dichlorinated byproducts. Sulfuryl chloride (SO₂Cl₂) in an inert solvent like dichloromethane or chloroform is an effective choice. The reaction is typically run at low temperatures to manage its exothermicity and improve selectivity for the C1 position.

Detailed Experimental Protocol: Synthesis

-

Dissolution : Dissolve 10.0 g of 2-naphthol in 100 mL of dichloromethane in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Inert Atmosphere : Purge the flask with nitrogen and maintain a slight positive pressure.

-

Cooling : Cool the solution to 0 °C using an ice bath.

-

Reagent Addition : Slowly add a solution of sulfuryl chloride (1.05 equivalents) in 20 mL of dichloromethane dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-naphthol) is consumed.

-

Quenching : Carefully quench the reaction by slowly adding 50 mL of cold water.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workflow Diagram: Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Purification Protocol: Recrystallization

The crude product can be effectively purified by recrystallization to yield a high-purity crystalline solid.

Trustworthiness of Protocol : This self-validating protocol relies on the differential solubility of the target compound and impurities at different temperatures. The final purity can be readily assessed by melting point determination, which should be sharp and close to the literature value (70 °C).[2][3]

-

Solvent Selection : Petroleum ether is a suitable solvent for recrystallization.[4][6]

-

Dissolution : Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of hot petroleum ether to just dissolve the solid completely.

-

Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization : Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation : Collect the resulting crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals with a small amount of ice-cold petroleum ether to remove any residual soluble impurities.

-

Drying : Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40 °C).

Section 3: Chemical Reactivity and Core Applications

Reactivity Profile

The reactivity of this compound is governed by its two primary functional groups: the phenolic hydroxyl group and the chloro-substituted aromatic ring.

-

Hydroxyl Group : The -OH group is acidic (pKa ≈ 7.3) and can be deprotonated by a base to form a naphthoxide ion.[2][4] This anion is a potent nucleophile, readily undergoing O-alkylation or O-acylation.

-

Aromatic Ring : The naphthalene ring can undergo further electrophilic substitution, although the existing substituents will influence the position of the incoming electrophile.

Application in Enzymatic Assays

A primary application of this compound is as a precipitating chromogenic substrate for horseradish peroxidase (HRP) in blotting and histochemical techniques.[2] While its isomer, 4-chloro-1-naphthol, is more commonly cited, the underlying mechanism is analogous.[8][9] In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of this compound. The resulting oxidized radical species couple to form a dimeric product that is insoluble in aqueous solutions and precipitates at the site of the enzyme, producing a distinct blue-gray color.

Detailed Protocol: HRP Detection in Western Blotting

-

Stock Solution : Prepare a 30 mg/mL stock solution of this compound in ice-cold 100% methanol. This solution is light-sensitive and should be stored in the dark at -20°C.

-

Washing : After incubation with an HRP-conjugated secondary antibody, wash the blot (e.g., PVDF or nitrocellulose membrane) three times for 5 minutes each with a suitable wash buffer (e.g., TBS-T).

-

Substrate Preparation : Immediately before use, prepare the working substrate solution. Add 1 mL of the this compound stock solution to 9 mL of Tris-Buffered Saline (TBS). To this, add 10 µL of 30% hydrogen peroxide.

-

Development : Incubate the blot in the freshly prepared substrate solution at room temperature.

-

Signal Visualization : Monitor for the development of the blue-gray precipitate at the protein bands of interest.

-

Stopping the Reaction : Once the desired signal intensity is achieved, stop the reaction by washing the membrane extensively with distilled water.

Reaction Mechanism Diagram: HRP-Catalyzed Oxidation

Caption: HRP-catalyzed oxidation of this compound.

Section 4: Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes skin and serious eye irritation.[1][10][11]

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][10][11]

Tabulated Safety Information

| Hazard Type | GHS Classification | Precautionary Measures (Examples) |

| Skin Contact | Skin Irritation, Category 2 | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[4][11] |

| Eye Contact | Eye Irritation, Category 2 | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] |

| Inhalation | May cause respiratory irritation | P261: Avoid breathing dust. |

| Ingestion | Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment :

-

Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection : Use chemical safety goggles or a face shield.[2]

-

Lab Coat : A standard laboratory coat should be worn.

-

-

Hygiene : Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids to prevent dangerous reactions.[2]

-

Stability : The compound is stable at room temperature but may decompose at high temperatures.[2] It can be light-sensitive, so storage in an amber vial or dark location is recommended.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Waste should be handled as hazardous chemical waste and disposed of through a licensed contractor.

Section 5: Conclusion

This compound is a valuable chemical with well-defined physicochemical properties. Its utility as a synthetic intermediate and, notably, as a chromogenic substrate for HRP, makes it a relevant compound in both synthetic chemistry and life science research. Understanding its synthesis, reactivity, and proper handling is paramount for its effective and safe application in a research and development setting. This guide provides the foundational knowledge and practical protocols to support scientists in leveraging the capabilities of this versatile molecule.

References

- 1. This compound | C10H7ClO | CID 12459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 633-99-8 [chemicalbook.com]

- 7. This compound (633-99-8) 1H NMR spectrum [chemicalbook.com]

- 8. 4-氯-1-萘酚 溶液 For HRP detection on Western Blots | Sigma-Aldrich [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

Foreword: A Modern Perspective on a Foundational Synthesis

An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-2-naphthol

In the landscape of pharmaceutical and materials science, the precise construction of molecular scaffolds is paramount. This compound (CAS: 633-99-8), a seemingly simple halogenated aromatic alcohol, serves as a critical building block for a diverse array of more complex molecules, including specialized dyes and bioactive compounds.[1][2] Its utility lies in the strategic placement of the chloro and hydroxyl functionalities on the rigid naphthalene core, which offers predictable reactivity for further synthetic transformations.

This guide moves beyond a mere recitation of procedural steps. It is designed to provide researchers, chemists, and drug development professionals with a deep, mechanistic understanding of the synthesis and purification of this compound. We will explore the causality behind reagent selection, the rationale for specific procedural manipulations, and the self-validating checkpoints that ensure the integrity of the final product. Our approach is grounded in the principles of electrophilic aromatic substitution, leveraging a robust and scalable chlorination strategy.

The Strategic Approach: Electrophilic Chlorination of 2-Naphthol

The most direct and efficient pathway to this compound is the electrophilic aromatic substitution of the readily available starting material, 2-naphthol. The choice of chlorinating agent is the first critical decision point in this synthesis.

Causality of Reagent Selection: Sulfuryl Chloride as the Agent of Choice

While various reagents can effect chlorination (e.g., N-Chlorosuccinimide, chlorine gas), sulfuryl chloride (SO₂Cl₂) presents distinct advantages for this specific transformation.[3]

-

Reactivity and Control: Sulfuryl chloride is a potent electrophilic chlorinating agent, capable of reacting with activated aromatic rings like 2-naphthol under mild conditions.[3][4] Its reactivity can be modulated by solvent choice and temperature, affording the scientist a high degree of control.

-

"Traceless" Byproducts: A significant practical benefit is the nature of its byproducts. The reaction of SO₂Cl₂ with an aromatic substrate yields sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are volatile gases.[3] This simplifies the workup process immensely, as the inorganic byproducts can be easily removed by ventilation and quenching, leaving behind the chlorinated organic product without contamination from solid residues like succinimide (the byproduct of NCS).

-

Regioselectivity: The hydroxyl group of 2-naphthol is a powerful activating and ortho, para-directing group. The electron-donating effect strongly activates the C1 (ortho) and C3 (ortho) positions. Due to the steric hindrance at the C3 position, electrophilic attack is overwhelmingly favored at the C1 position, leading to the desired this compound isomer as the major product.

The Reaction Mechanism

The reaction proceeds via a classical electrophilic aromatic substitution pathway. Sulfuryl chloride, often in the presence of a polar solvent or a catalyst, acts as the source of an electrophilic chlorine species that attacks the electron-rich naphthalene ring.

Caption: Reaction mechanism for the chlorination of 2-naphthol.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Each step includes checkpoints and rationale to ensure the reaction is proceeding as expected.

Materials and Reaction Parameters

The following table summarizes the necessary reagents and conditions for a representative laboratory-scale synthesis.

| Parameter | Value / Reagent | Molar Ratio | Rationale |

| Starting Material | 2-Naphthol | 1.0 eq | The substrate for chlorination. Must be pure and dry. |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | 1.0 - 1.1 eq | Using a slight excess ensures complete conversion but increases the risk of dichlorination if not controlled. |

| Solvent | 1,4-Dioxane or Dichloromethane (DCM) | ~10 mL/g | 1,4-Dioxane is effective for oxidation-labile compounds; DCM is a common alternative.[3] |

| Reaction Temperature | 0 °C to Room Temperature | N/A | Initial cooling controls the exothermic reaction; warming to RT drives it to completion. |

| Reaction Time | 1-3 hours (TLC Monitored) | N/A | Reaction progress must be monitored to prevent byproduct formation. |

| Quenching Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | Excess | Neutralizes acidic byproducts (HCl) and unreacted SO₂Cl₂. |

| Extraction Solvent | Ethyl Acetate or Diethyl Ether | N/A | To isolate the organic product from the aqueous phase. |

| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) | N/A | To remove residual water from the organic phase before solvent evaporation. |

Step-by-Step Synthesis Workflow

Safety Prerequisite: All operations must be conducted in a certified chemical fume hood. Sulfuryl chloride is highly corrosive and reacts violently with water. 2-Naphthol is harmful and an irritant.[5] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.[6][7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-naphthol in the chosen solvent (e.g., 1,4-Dioxane).

-

Initial Cooling: Cool the flask in an ice-water bath to 0 °C. This is a critical control point to mitigate the initial exotherm upon addition of the highly reactive sulfuryl chloride.

-

Reagent Addition: Add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel over 30-45 minutes. Causality Check: A rapid addition can lead to a temperature spike, promoting the formation of undesired dichlorinated byproducts. Maintain the internal temperature below 5-10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase is 9:1 Hexane:Ethyl Acetate. The product (this compound) will have a higher Rf value than the more polar starting material (2-naphthol). The reaction is complete when the 2-naphthol spot is no longer visible.

-

Quenching: Once complete, cool the flask again in an ice bath and slowly add saturated sodium bicarbonate solution to quench the reaction. Causality Check: This step neutralizes HCl and hydrolyzes any remaining SO₂Cl₂. Perform this addition slowly, as gas evolution (CO₂ and SO₂) will occur.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water and then with brine. This removes residual salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting solid is the crude this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Experimental Protocol: Purification

The crude product will contain the desired this compound along with minor impurities. Recrystallization is a highly effective technique for purifying this solid compound.

Rationale for Recrystallization

Recrystallization separates compounds based on differences in their solubility in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For this compound, petroleum ether has been cited as an effective recrystallization solvent.[8][9] A hexane/ethyl acetate mixture can also be systematically tested.[10]

Step-by-Step Purification Workflow

-

Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., petroleum ether).

-

Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid just dissolves completely. Causality Check: Using the absolute minimum amount of hot solvent is crucial for maximizing the recovery yield upon cooling.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Causality Check: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

-

Chilling: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation and minimize the amount of product remaining in the solution.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities. Allow the crystals to air dry on the filter or in a desiccator to obtain the pure this compound.

Caption: Step-by-step workflow for the purification by recrystallization.

Product Validation and Characterization

The identity and purity of the final product must be rigorously confirmed.

| Analysis Technique | Expected Result | Source |

| Appearance | White crystalline solid. | [1] |

| Molecular Formula | C₁₀H₇ClO | [11] |

| Molecular Weight | 178.61 g/mol | [11] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data should be consistent with the structure of this compound. | [11][12] |

Safety and Hazard Management

A thorough understanding of the hazards associated with all chemicals is non-negotiable for safe laboratory operations.

-

This compound: Causes skin irritation and serious eye irritation.[6][7][11]

-

2-Naphthol: Harmful if swallowed or inhaled. May cause an allergic skin reaction and causes serious eye damage.[5]

-

Sulfuryl Chloride: Extremely corrosive. Reacts violently with water. Causes severe skin burns and eye damage.

-

Solvents (Dioxane, Ethyl Acetate, Hexanes): Flammable and may cause irritation. Dioxane is a suspected carcinogen.

Always handle chemicals in a fume hood, wear appropriate PPE, and have access to an emergency shower and eyewash station. Dispose of all chemical waste in accordance with institutional and local regulations.

References

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 633-99-8 [chemicalbook.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. This compound | C10H7ClO | CID 12459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound (633-99-8) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1-Chloro-2-naphthol: A Case Study Approach

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Elusive Crystalline Landscape of 1-Chloro-2-naphthol

In the realm of pharmaceutical sciences and materials research, the precise solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance. It governs critical properties such as solubility, stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, presents both a challenge and an opportunity in drug development. Each polymorphic form is, in essence, a different solid-state entity with a unique set of physicochemical properties.

This technical guide embarks on an in-depth exploration of the crystal structure and polymorphism of this compound. However, a comprehensive survey of publicly accessible scientific literature and crystallographic databases reveals a notable scarcity of specific experimental data for this compound itself. To provide a robust and instructive framework for researchers, this guide will adopt a case study approach, leveraging detailed crystallographic information available for its close structural isomer, 4-chloro-1-naphthol. The principles, experimental methodologies, and analytical interpretations presented herein are directly applicable to the study of this compound and other related molecular systems.

This document is structured to not only present data but to illuminate the scientific rationale behind the investigation of crystal structures and polymorphism, thereby equipping the reader with a thorough understanding of the subject.

The Phenomenon of Polymorphism: A Primer

Polymorphism is a critical consideration in the development of crystalline materials. The different packing arrangements and/or conformational structures of molecules in distinct polymorphic forms can lead to significant variations in their thermodynamic and kinetic properties.

Key Implications of Polymorphism in Drug Development:

-

Solubility and Dissolution Rate: Different lattice energies of polymorphs result in varying solubilities. A more stable polymorph generally exhibits lower solubility.

-

Bioavailability: The rate and extent of drug absorption can be directly influenced by the dissolution rate of the specific polymorphic form administered.

-

Stability: Metastable polymorphs can convert to more stable forms over time, potentially altering the drug product's performance and shelf-life.

-

Manufacturing: Properties such as crystal habit, flowability, and compressibility are polymorph-dependent and can impact formulation and processing.

-

Intellectual Property: Novel polymorphic forms can be patentable, offering a strategy for life-cycle management of a drug product.

The workflow for a comprehensive polymorphism study is a systematic process of discovery and characterization.

Figure 1: A generalized workflow for a comprehensive polymorphism screening and characterization study.

Synthesis and Purification of Chloro-Naphthol Derivatives

The foundation of any solid-state characterization is the purity of the starting material. For chloro-naphthol derivatives, a common synthetic route involves the chlorination of the corresponding naphthol.

Illustrative Synthesis of this compound

While various methods exist, a typical laboratory-scale synthesis involves the direct chlorination of 2-naphthol.

Protocol: Synthesis of this compound

-

Dissolution: Dissolve 2-naphthol in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer.

-

Chlorinating Agent: Slowly add a solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the stirred solution at a controlled temperature (typically 0-5 °C) to mitigate side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent. A common method involves crystallization from petroleum ether[1].

Crystal Structure Analysis: A Case Study of 4-Chloro-1-naphthol

Crystallographic Data for 4-Chloro-1-naphthol

The following table summarizes the key crystallographic parameters for 4-chloro-1-naphthol.[2]

| Parameter | Value |

| Chemical Formula | C₁₀H₇ClO |

| Formula Weight | 178.61 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 15.398(3) |

| b (Å) | 13.931(3) |

| c (Å) | 3.8450(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 825.2(3) |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.438 |

Molecular Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is dictated by a delicate balance of intermolecular forces. In the case of 4-chloro-1-naphthol, the crystal structure is stabilized by a combination of hydrogen bonding and π-π stacking interactions.[2]

-

Hydrogen Bonding: The primary intermolecular interaction is a strong O—H···O hydrogen bond, which links the molecules into chains. This type of interaction is a dominant feature in the crystal structures of many hydroxyl-containing aromatic compounds.[2]

-

π-π Stacking: The planar naphthalene rings of adjacent molecules are involved in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are crucial in the packing of aromatic systems.[2]

Figure 2: A conceptual diagram illustrating the key intermolecular interactions stabilizing the crystal lattice of 4-chloro-1-naphthol.

Polymorph Screening and Characterization

The goal of a polymorph screen is to crystallize a compound under a wide variety of conditions to identify as many solid forms as possible.

Experimental Protocol for Polymorph Screening

Objective: To induce the crystallization of this compound under various conditions to identify potential polymorphic forms.

Materials:

-

Purified this compound

-

A diverse range of solvents (e.g., alcohols, ketones, esters, hydrocarbons, water)

-

Crystallization vials

-

Temperature-controlled shakers/stirrers

-

Filtration apparatus

Methodology:

-

Solvent Selection: Assess the solubility of this compound in a broad spectrum of solvents at ambient and elevated temperatures.

-

Crystallization Techniques:

-

Slow Evaporation: Prepare saturated or near-saturated solutions in various solvents and allow the solvent to evaporate slowly at different temperatures.

-

Cooling Crystallization: Prepare saturated solutions at an elevated temperature and then cool them at different rates (slow and crash cooling).

-

Anti-Solvent Addition: Prepare a solution of the compound in a good solvent and slowly add a miscible anti-solvent in which the compound is poorly soluble.

-

Slurry Experiments: Stir a suspension of the compound in a solvent in which it is sparingly soluble for an extended period at different temperatures. This can facilitate the conversion of a metastable form to a more stable one.

-

-

Isolation and Analysis: Isolate the resulting solids by filtration and analyze them using the techniques described in the following section.

Analytical Techniques for Polymorph Characterization

A combination of analytical techniques is essential to unambiguously identify and characterize different polymorphic forms.

-

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern, which serves as its "fingerprint."

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow to or from a sample as a function of temperature. It can be used to determine melting points, heats of fusion, and to detect solid-state phase transitions between polymorphs.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is primarily used to determine the presence of solvates or hydrates.

-

Vibrational Spectroscopy (FT-IR and Raman): Infrared and Raman spectroscopy are sensitive to the molecular environment. Different polymorphic forms will exhibit distinct spectra due to differences in intermolecular interactions and molecular conformations.

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal habit (morphology) of the different polymorphic forms.

Conclusion and Future Perspectives

While the definitive crystal structure and a comprehensive landscape of the polymorphism of this compound remain to be fully elucidated in the public domain, this guide provides a robust framework for such an investigation. By employing the synthesis, purification, and detailed characterization methodologies outlined, researchers can systematically explore the solid-state chemistry of this compound. The case study of 4-chloro-1-naphthol underscores the importance of a multi-technique approach to unraveling the intricacies of molecular packing and intermolecular forces that govern the formation of different crystalline solids.

Future work should focus on a systematic polymorph screen of this compound, followed by single-crystal X-ray diffraction of any new forms discovered. Such studies will not only contribute to the fundamental understanding of the solid-state properties of this molecule but also provide critical knowledge for its potential applications in various fields, including pharmaceutical development.

References

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 1-Chloro-2-naphthol

Abstract

1-Chloro-2-naphthol is a halogenated aromatic compound of significant interest as a versatile intermediate in the synthesis of dyes and other complex organic molecules[1]. Its reactivity is governed by the interplay between the electron-donating hydroxyl group and the electron-withdrawing, weakly directing chloro group on the naphthalene core. This guide provides a comprehensive analysis of the core reaction mechanisms associated with this compound, including its synthesis via electrophilic aromatic substitution, subsequent functionalization, oxidative transformations, and coupling reactions. We delve into the causality behind experimental choices, explore the kinetics where data is available, and provide validated protocols for key transformations. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this important chemical entity.

Introduction and Physicochemical Properties

This compound (CAS No. 633-99-8) is a white to off-white crystalline solid at room temperature[1]. The molecule consists of a naphthalene ring system substituted with a hydroxyl group at position 2 and a chlorine atom at position 1. This substitution pattern is critical to its chemical behavior. The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, while the adjacent chlorine atom exerts a moderate deactivating inductive effect but directs incoming electrophiles to ortho and para positions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClO | [2][3] |

| Molecular Weight | 178.61 g/mol | [2] |

| Melting Point | 70 °C | [4] |

| Boiling Point | 307 °C | [4] |

| Appearance | White crystalline solid | [1] |

| Solubility | Poorly soluble in water, soluble in organic solvents | [1] |

Synthesis via Regioselective Chlorination of 2-Naphthol

The most direct and common synthesis of this compound is the electrophilic chlorination of 2-naphthol. The inherent directing effects of the hydroxyl group are leveraged to achieve high regioselectivity.

Mechanistic Rationale

The hydroxyl group at C2 is a potent ortho-, para-director and a strong activating group. In the naphthalene ring system, the positions ortho (C1, C3) and para (C4, though less relevant for the second ring) to the hydroxyl group are electronically enriched and thus susceptible to electrophilic attack.

-

Attack at C1 (ortho): This position is highly activated by the -OH group.

-

Attack at C3 (ortho): This position is also activated, but generally less reactive than C1 in naphthalene systems.

-

Steric Hindrance: The peri-hydrogen at C8 provides significant steric hindrance for substitution at C1. However, in the case of 2-naphthol, the activation at the C1 position is so strong that it overcomes this hindrance, making it the primary site of electrophilic attack.

Therefore, the reaction with a suitable source of electrophilic chlorine (Cl⁺) preferentially yields this compound. Common side products can include dichlorinated naphthols if the reaction is not carefully controlled.

Diagram: Synthesis of this compound

Caption: Synthesis of this compound via electrophilic chlorination of 2-naphthol.

Experimental Protocol: Chlorination of 2-Naphthol

This protocol is based on modern methods for regioselective chlorination of phenols[5][6][7].

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 2-naphthol (1.0 eq) in a suitable dry solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add aluminum chloride (AlCl₃, 2.4 eq) portion-wise, allowing the temperature to remain below 5 °C.

-

Reagent Addition: In a separate flask, prepare a solution of PIDA (diacetoxyiodobenzene) or PIFA (phenyliodine bis(trifluoroacetate)) (1.2 eq) in the same solvent. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: Quench the reaction by slowly pouring the mixture into ice-cold 1 M HCl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Key Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS)

Further substitution on the this compound ring is a key pathway for creating more complex derivatives. The regiochemical outcome is dictated by the combined directing effects of the -OH and -Cl substituents.

-

Activating/Deactivating Effects: The -OH group is a strong activator, while the -Cl group is a deactivator. The net effect is an activated ring system, though slightly less reactive than 2-naphthol itself.

-

Directing Effects: Both groups are ortho-, para-directors. The powerful directing effect of the hydroxyl group dominates. The most activated positions are C4 (para to -OH) and the positions on the adjacent ring (C5-C8). Substitution at C3 is sterically hindered. Therefore, electrophilic attack is most likely to occur at the C4 position .

References

- 1. chembk.com [chembk.com]

- 2. This compound | C10H7ClO | CID 12459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H7ClO) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

Theoretical studies and computational modeling of 1-Chloro-2-naphthol

An In-depth Technical Guide: Theoretical Studies and Computational Modeling of 1-Chloro-2-naphthol

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. The narrative moves beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a robust and self-validating research workflow. We detail an integrated approach employing Quantum Chemical Calculations (Density Functional Theory), Molecular Docking, and Molecular Dynamics (MD) simulations. This guide is intended for researchers, computational chemists, and drug development professionals seeking to elucidate the structural, electronic, and interactive properties of this compound to predict its reactivity, stability, and potential as a bioactive agent.

Introduction: The Case for a Computational Deep Dive

This compound (C₁₀H₇ClO) is a substituted naphthol derivative belonging to the broader class of halogenated aromatic hydrocarbons.[1][2][3] These compounds are not only pivotal as synthetic intermediates in the dye and pharmaceutical industries but also present unique electronic and steric properties conferred by the halogen substituent.[2][4] The presence of the chloro and hydroxyl groups on the naphthalene scaffold suggests potential for diverse non-covalent interactions, making it an intriguing candidate for rational drug design.[5]

However, to fully exploit its potential, we must move beyond empirical observation. A deep, predictive understanding of its molecular behavior is required. This is where theoretical and computational modeling becomes indispensable. By simulating the molecule in silico, we can dissect its intrinsic properties and predict its interactions with biological targets at an atomic level, thereby guiding and accelerating experimental research.[5][6]

This guide presents a logical, field-proven workflow for the comprehensive computational analysis of this compound, from its fundamental quantum mechanical properties to its dynamic behavior within a biological system.

The Integrated Computational Workflow: A Tripartite Strategy

A robust computational analysis does not rely on a single method but integrates multiple techniques, with the output of one stage informing the input of the next. Our strategy is built on three pillars:

-

Quantum Mechanics (QM) / Density Functional Theory (DFT): To understand the molecule's intrinsic properties—its precise 3D structure, vibrational modes, and electronic landscape (reactivity, stability).[7][8]

-

Molecular Docking: To generate a static hypothesis of how this compound might bind to a specific protein target, predicting its preferred orientation and binding affinity.[5][9]

-

Molecular Dynamics (MD) Simulation: To test the stability of the docked pose over time, revealing the dynamic interplay between the molecule and its biological partner in a simulated physiological environment.[5][10]

The logical flow of this integrated approach is depicted below.

References

- 1. This compound | C10H7ClO | CID 12459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. iloencyclopaedia.org [iloencyclopaedia.org]

- 4. s3.smu.edu [s3.smu.edu]

- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]

- 6. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. shanlaxjournals.in [shanlaxjournals.in]

- 9. researchgate.net [researchgate.net]

- 10. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

A Technical Guide to the Synthesis of Novel 1-Chloro-2-naphthol Derivatives for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-Chloro-2-naphthol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique electronic and steric properties make it an ideal starting point for the synthesis of diverse molecular libraries. This guide provides an in-depth exploration of the synthesis of the this compound core and its subsequent derivatization. We will delve into the mechanistic underpinnings of regioselective chlorination, compare key synthetic methodologies, and provide a detailed, field-tested experimental protocol. The aim is to equip researchers with the foundational knowledge and practical insights required to design and execute the synthesis of novel this compound derivatives for drug discovery programs.

Introduction: The Strategic Importance of the this compound Scaffold

Naphthalene-based compounds are of significant interest in medicinal chemistry, with many demonstrating a wide range of biological activities, including antifungal and anticancer properties.[1][2] The this compound moiety, in particular, serves as a versatile intermediate for creating more complex molecules.[3] The introduction of a chlorine atom at the C1 position and a hydroxyl group at the C2 position provides two distinct points for chemical modification.

The hydroxyl group is a powerful ortho-, para-director, strongly activating the naphthalene ring towards electrophilic aromatic substitution. The chlorine atom at the adjacent position, however, introduces both steric hindrance and electron-withdrawing inductive effects. This interplay governs the regioselectivity of subsequent reactions and modulates the physicochemical properties of the final derivatives, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Understanding how to leverage these features is key to synthesizing novel derivatives with enhanced biological activity and drug-like properties.

Core Synthetic Principles: Regioselective Chlorination of 2-Naphthol

The synthesis of the this compound core relies on the electrophilic aromatic substitution of 2-naphthol. The hydroxyl group at C2 is a potent activating group, directing incoming electrophiles primarily to the C1 (ortho) and C3 (ortho) positions. Due to steric factors and the electronic nature of the naphthalene ring system, substitution at the C1 position is generally favored.

The choice of chlorinating agent and reaction conditions is paramount to achieving high regioselectivity and yield, while minimizing the formation of undesired byproducts, such as dichlorinated species or oxidation products.

Mechanism of Electrophilic Chlorination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic chlorine species, Cl⁺ (or a polarized equivalent), is generated from the chlorinating agent. The electron-rich π-system of the 2-naphthol ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction's regioselectivity. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the this compound product.

Caption: Electrophilic substitution mechanism for 2-naphthol chlorination.

Key Synthetic Methodologies for this compound

Several reagents can be employed for the regioselective chlorination of 2-naphthol. The choice often depends on factors such as substrate reactivity, desired scale, safety considerations, and cost.

| Reagent | Typical Solvent | Catalyst/Conditions | Yield (%) | Key Insights & Causality |

| Sulfuryl Chloride (SO₂Cl₂) ** | 1,4-Dioxane, CH₂Cl₂ | Organocatalysts (e.g., Diisopropyl ether) | ~85% | SO₂Cl₂ is a convenient liquid source of chlorine. 1,4-Dioxane can activate SO₂Cl₂ while mitigating the oxidation of the electron-rich naphthol.[4][5] The catalyst can enhance regioselectivity by coordinating with the hydroxyl group. |

| N-Chlorosuccinimide (NCS) | CH₂Cl₂, Acetonitrile | Acid catalyst (optional) | Good to Excellent | NCS is a solid, easy-to-handle reagent, making it safer for laboratory scale.[6][7] It acts as a source of electrophilic chlorine.[6] For less reactive systems, an acid catalyst can enhance the electrophilicity of the chlorine.[6] |

| Chlorine Gas (Cl₂) ** | Acetic Acid, CH₂Cl₂ | None (often Lewis acid for less active rings) | Variable | Direct use of chlorine gas offers high atom economy but requires specialized equipment and stringent safety protocols due to its toxicity. The reaction can be difficult to control, potentially leading to over-chlorination. |

| HCl / Oxidant | Aqueous Media | Oxidizing agent (e.g., Oxone, m-CPBA) | 75-96% | This system generates electrophilic chlorine in situ from an inexpensive chloride source (HCl or NaCl).[8] Using aqueous media makes this a greener and more cost-effective approach.[8] |

Synthesis of Novel Derivatives: Beyond the Core

With the this compound core in hand, a multitude of derivatives can be synthesized. The hydroxyl group is the most common site for modification, allowing for the introduction of diverse functional groups through reactions such as O-alkylation and O-acylation.

O-Alkylation Strategies

O-alkylation is a facile method to introduce alkyl or arylalkyl side chains, which can be used to modulate solubility, lipophilicity, and receptor-binding interactions. A common and effective method is the Williamson ether synthesis.

-

Causality behind the choice: This reaction involves the deprotonation of the weakly acidic naphtholic proton with a suitable base (e.g., K₂CO₃, NaH) to form a nucleophilic naphthoxide anion. This anion then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to form the desired ether. The choice of a polar aprotic solvent like DMF or acetone is critical as it effectively solvates the cation of the base, enhancing the nucleophilicity of the naphthoxide anion without solvating the anion itself, thereby accelerating the reaction.

Detailed Experimental Protocol: Synthesis of 1-Chloro-2-methoxynaphthalene

This protocol details a representative two-step synthesis: the initial chlorination of 2-naphthol followed by O-methylation.

Step 1: Synthesis of this compound using Sulfuryl Chloride

-

Safety Precaution: Sulfuryl chloride is corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-naphthol (10.0 g, 69.4 mmol) and 1,4-dioxane (100 mL). Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until the 2-naphthol is fully dissolved.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Prepare a solution of sulfuryl chloride (SO₂Cl₂) (5.8 mL, 70.8 mmol, 1.02 equiv) in 1,4-dioxane (20 mL) and add it to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred 2-naphthol solution over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The disappearance of the 2-naphthol spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up: Upon completion, slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate will form. Filter the solid using a Büchner funnel and wash the filter cake with cold water (3 x 50 mL).

-

Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield this compound as a white to off-white crystalline solid. Dry the product under vacuum. (Expected yield: ~85%).[5]

Step 2: Synthesis of 1-Chloro-2-methoxynaphthalene via O-Alkylation

-

Reaction Setup: To a 250 mL round-bottom flask, add the synthesized this compound (10.0 g, 56.0 mmol), anhydrous potassium carbonate (K₂CO₃) (15.5 g, 112 mmol, 2.0 equiv), and acetone (120 mL).

-

Reagent Addition: Add iodomethane (CH₃I) (5.2 mL, 84.0 mmol, 1.5 equiv) to the suspension.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C). Maintain reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization from methanol to afford 1-Chloro-2-methoxynaphthalene.[9]

Caption: Workflow for the two-step synthesis of a derivative.

Characterization and Analysis

The identity and purity of the synthesized this compound and its derivatives must be confirmed through standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the regiochemistry of the chlorination and the success of the derivatization. For 1-Chloro-2-methoxynaphthalene, one would expect to see a characteristic singlet for the methoxy protons (~4.0 ppm) in the ¹H NMR spectrum.[9]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio) will be evident in the mass spectrum.

-

Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the broad O-H stretch from the starting material and the appearance of C-O-C stretches in the ether product would confirm the O-alkylation.

-

Melting Point: A sharp melting point range indicates high purity of the crystalline solid product.

Conclusion and Future Outlook

This guide has outlined the fundamental principles and practical methodologies for the synthesis of this compound and its novel derivatives. The strategic importance of this scaffold, combined with the synthetic versatility of its chloro and hydroxyl functional groups, ensures its continued relevance in drug discovery. By understanding the causality behind the choice of reagents and reaction conditions, researchers can effectively and safely produce a diverse library of compounds. Future work in this area will likely focus on developing even more efficient, selective, and environmentally benign catalytic methods for both the core chlorination and subsequent derivatization steps, further expanding the chemical space accessible to medicinal chemists.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chlorination - Common Conditions [commonorganicchemistry.com]

- 8. isca.me [isca.me]

- 9. scirp.org [scirp.org]

An In-depth Technical Guide to the Acidity and pKa of 1-Chloro-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and acid dissociation constant (pKa) of 1-chloro-2-naphthol, a key intermediate in various chemical syntheses. The document elucidates the theoretical underpinnings of its acidity, drawing comparisons with the parent 2-naphthol molecule, and explores the electronic effects of the chloro substituent. While a definitive experimental pKa value is not widely reported in peer-reviewed literature, this guide presents a robust predicted value and offers detailed, field-proven experimental protocols for its empirical determination via potentiometric titration and UV-Vis spectrophotometry. Furthermore, a framework for the computational prediction of the pKa is discussed, providing a tripartite approach to understanding and verifying this critical physicochemical parameter. This guide is designed to be a practical resource, enabling researchers to both comprehend and empirically validate the acidity of this compound in a laboratory setting.

Introduction: The Physicochemical Significance of this compound

This compound (C₁₀H₇ClO) is an aromatic organic compound of significant interest in synthetic chemistry, serving as a precursor for dyes, pharmaceuticals, and other specialty chemicals.[1] Its chemical behavior, particularly its acidity, is a pivotal parameter influencing its reactivity, solubility, and interaction with biological systems. The acid dissociation constant (pKa) is a quantitative measure of the acidity of a compound in solution and is fundamental for reaction optimization, formulation development, and understanding pharmacokinetic and pharmacodynamic profiles in drug discovery.

The structure of this compound, featuring a naphthalene core with a hydroxyl group at the 2-position and a chlorine atom at the 1-position, dictates its electronic properties and, consequently, its acidity. This guide will delve into the factors governing this acidity and provide the necessary tools for its accurate determination.

Theoretical Framework of Acidity

The acidity of this compound is best understood by comparing it to its parent compound, 2-naphthol. Phenols and naphthols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide or naphthoxide anion.[2] Upon deprotonation of the hydroxyl group, the negative charge on the oxygen atom is delocalized into the aromatic ring system, spreading the charge and stabilizing the conjugate base.

The Role of the Naphthalene Ring

The bicyclic aromatic system of naphthalene offers more extensive resonance delocalization for the negative charge of the naphthoxide ion compared to the single ring of a phenoxide ion. This increased stabilization makes naphthols generally more acidic than phenols. The experimental pKa of 2-naphthol is approximately 9.5, confirming its status as a weak acid.[3]

The Influence of the Chloro Substituent

The introduction of a chlorine atom at the 1-position significantly impacts the acidity of the 2-hydroxyl group. Chlorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, consequently, from the hydroxyl group. This polarization of the O-H bond facilitates the release of the proton (H⁺), thereby increasing the acidity of the molecule.

Furthermore, the electron-withdrawing nature of the chlorine atom helps to stabilize the resulting 1-chloro-2-naphthoxide anion by further delocalizing the negative charge. This enhanced stabilization of the conjugate base shifts the acid-base equilibrium towards dissociation, resulting in a lower pKa value compared to 2-naphthol.

Quantitative Assessment of pKa

| Compound | Predicted pKa | Parent Compound pKa (Experimental) |

| This compound | 7.28 ± 0.50[1] | 2-Naphthol: ~9.5[3] |

The predicted pKa of approximately 7.28 indicates that this compound is a significantly stronger acid than 2-naphthol, a direct consequence of the electronic effects of the chlorine substituent.

Synthesis of this compound

A common route for the synthesis of this compound is the direct chlorination of 2-naphthol. Various chlorinating agents can be employed, with the reaction mechanism generally proceeding via electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, making the 1-position (ortho to the hydroxyl) highly susceptible to electrophilic attack.

A plausible laboratory-scale synthesis involves the reaction of 2-naphthol with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or a hypervalent iodine reagent system.[4][5] Computational studies have explored the mechanism of chlorination using reagents like diacetoxyiodo(benzene) (PIDA) in the presence of a Lewis acid such as aluminum chloride (AlCl₃).[4][5]

Experimental Determination of pKa

To empirically validate the predicted pKa, two robust, field-proven methods are detailed below: potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination.[6] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation of Solutions:

-

Accurately weigh approximately 18 mg of this compound (to make a ~1 mM solution in 100 mL).

-

Due to its poor water solubility, dissolve the compound in a minimal amount of methanol before diluting with deionized water to the final volume. A 50:50 methanol:water co-solvent system is a reasonable starting point.

-

Prepare a standardized 0.1 M NaOH solution.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength. The analyte solution should be made to be 0.15 M in KCl.

-

-

Instrumentation Setup:

-

Calibrate a pH meter with at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Place a known volume (e.g., 50 mL) of the this compound solution in a thermostatted titration vessel.

-

Begin stirring the solution gently with a magnetic stirrer and purge with nitrogen gas for 10-15 minutes to remove dissolved CO₂. Maintain a nitrogen blanket over the solution throughout the titration.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode and a micro-burette tip into the solution.

-

Record the initial pH.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, wait for the pH reading to stabilize (<0.01 pH unit change per minute) and record the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence point, which corresponds to the peak of the derivative curve.

-

The pKa is equal to the pH at the half-equivalence point (Vₑ/2).

-

Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.

-

Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore close to the acidic center, as is the case with this compound. The UV-Vis absorption spectrum of the compound will differ between its protonated (acidic) and deprotonated (basic) forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[3][7]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Prepare a series of aqueous buffer solutions with known pH values, spanning a range of at least 3 pH units centered around the predicted pKa (e.g., buffers at pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).

-

Prepare a 0.01 M HCl solution (pH 2) and a 0.01 M NaOH solution (pH 12).

-

-

Spectral Acquisition:

-

For each buffer and the acidic/basic solutions, prepare a sample by adding a small, identical aliquot of the stock solution to a fixed volume of the aqueous solution in a quartz cuvette. The final concentration should result in a maximum absorbance between 0.5 and 1.5.

-

Record the UV-Vis spectrum (e.g., from 250-450 nm) for each solution, using the corresponding buffer/solution as the blank.

-

Record the spectrum of the fully protonated species in the pH 2 solution and the fully deprotonated species in the pH 12 solution.

-

-

Data Analysis:

-

Overlay all the spectra. Identify an analytical wavelength (λ) where the difference in absorbance between the acidic and basic forms is maximal. An isosbestic point, where the absorbance is constant regardless of pH, should also be visible, confirming a two-species equilibrium.

-

Extract the absorbance values at the chosen analytical wavelength for all prepared solutions.

-

Plot absorbance vs. pH. The data should form a sigmoidal curve.

-

The pKa can be determined by fitting the data to the equation: pH = pKa + log[(A - Aᵢ)/(Aₘ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the fully ionized (basic) form, and Aₘ is the absorbance of the molecular (acidic) form. The pKa is the pH value at the inflection point of the sigmoidal curve.

-

Computational pKa Prediction

Computational chemistry offers a valuable tool for predicting pKa values, particularly for novel compounds or where experimental determination is challenging.[8] These methods calculate the free energy change of the dissociation reaction in solution.

Methodology Overview

A common and accurate approach involves calculating the Gibbs free energy of the acid (HA) and its conjugate base (A⁻) in both the gas phase and in a simulated aqueous environment using a continuum solvation model (like SMD or PCM). The pKa is then calculated using the following thermodynamic cycle:

ΔG°(aq) = ΔG°(gas) + ΔG°solv(A⁻) - ΔG°solv(HA)

pKa = ΔG°(aq) / (2.303 * RT)

-

Gas-Phase Calculations: Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311++G(d,p)) are used to optimize the geometries and calculate the free energies of HA and A⁻.

-

Solvation Free Energies: Continuum solvation models are applied to the gas-phase optimized structures to calculate the free energy of solvation for both species. More advanced methods may include explicit water molecules to better model hydrogen bonding.[8]

This in silico approach, when benchmarked against known compounds, can provide pKa predictions with a mean absolute error of less than 0.5 pKa units, offering strong corroboration for experimental results.[9]

Conclusion and Applications

The acidity of this compound, quantified by its pKa, is a critical parameter for its application in research and development. With a predicted pKa of ~7.28, it is substantially more acidic than 2-naphthol, a direct result of the inductive electron-withdrawing effect of the chlorine substituent. This guide provides the theoretical basis for this enhanced acidity and, crucially, furnishes detailed, actionable protocols for its experimental determination and computational prediction. For professionals in drug development, accurate knowledge of the pKa is indispensable for predicting a compound's behavior at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. By employing the methodologies outlined herein, researchers can confidently ascertain and utilize this fundamental property of this compound in their work.

References

- 1. chembk.com [chembk.com]

- 2. scilit.com [scilit.com]

- 3. aa6kj.hopto.org [aa6kj.hopto.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. scispace.com [scispace.com]

- 8. This compound | C10H7ClO | CID 12459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physicochemical Properties of 1-Chloro-2-naphthol

An In-depth Technical Guide to the Stability and Degradation of 1-Chloro-2-naphthol

This technical guide provides a comprehensive overview of the stability and degradation of this compound, a key intermediate in the synthesis of dyes and other organic compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's intrinsic stability, potential degradation pathways, and methodologies for its analysis. While this compound is generally stable at room temperature, it is susceptible to degradation under various environmental and stress conditions, including exposure to high temperatures, light, and oxidizing agents.[1] Understanding these degradation pathways is crucial for ensuring the quality, safety, and efficacy of products derived from this compound.

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior and stability. These properties influence its solubility, reactivity, and analytical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO | [2] |

| Molecular Weight | 178.61 g/mol | [2] |

| CAS Number | 633-99-8 | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 70-72 °C | PubChem |